molecular formula C22H29N5O2 B2773938 3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 862489-40-5

3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2773938
CAS No.: 862489-40-5
M. Wt: 395.507
InChI Key: BFNFAGPSCUCHEE-UHFFFAOYSA-N
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Description

3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-3-(3-methylbutyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16(2)10-15-27-20(28)18-19(24(3)22(27)29)23-21-25(12-7-13-26(18)21)14-11-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFAGPSCUCHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of tetrahydropyrimidine derivatives characterized by a purine scaffold. The synthesis typically involves multi-step reactions starting from readily available purine precursors. The structure can be represented as follows:

C19H25N5O2\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}_2

Antiproliferative Activity

Research indicates that derivatives of purines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells with varying degrees of effectiveness.

CompoundCell LineIC50 (µM)
3-Isopentyl-1-methyl-9-phenethyl...COLO201TBD
3-Isopentyl-1-methyl-9-phenethyl...4T1TBD

Note: Specific IC50 values for the compound are yet to be established.

The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in cell proliferation and survival. Compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), a key enzyme in nucleotide metabolism that promotes angiogenesis in tumors. Inhibition of TP has been correlated with reduced tumor growth and metastasis.

Case Studies and Research Findings

  • In Vitro Studies : A study involving various purine derivatives demonstrated that modifications at the nitrogen positions significantly affect their cytotoxicity against cancer cell lines. The introduction of alkyl groups like isopentyl enhances lipophilicity, potentially improving cellular uptake and efficacy.
  • Docking Studies : Molecular docking studies suggest that 3-isopentyl-1-methyl-9-phenethyl... binds effectively to the active site of TP, indicating its potential as a therapeutic agent in cancer treatment.
  • Comparative Analysis : In comparison to other known purine derivatives, this compound shows promise due to its unique structural features that may confer selectivity towards cancer cells while sparing normal cells.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of 3-isopentyl-1-methyl-9-phenethyl... This includes:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analyses : To optimize the compound's efficacy through systematic modifications.
  • Clinical Trials : To evaluate its effectiveness in human subjects.

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